molecular formula C18H17FN4O2S B2707144 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide CAS No. 946321-36-4

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide

Cat. No. B2707144
CAS RN: 946321-36-4
M. Wt: 372.42
InChI Key: LGASBFUHMMJWFW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyridazine ring, a thiazole ring, and an amide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyridazine, thiazole, and amide groups would likely have significant effects on the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One research application involves the development of neurokinin-1 receptor antagonists suitable for clinical administration. Compounds with similar structural motifs have been effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating the potential therapeutic value of such chemicals in treating these conditions (Harrison et al., 2001).

Benzodiazepine Receptor Interaction

Another application is in the synthesis of compounds for interaction with benzodiazepine receptors. Research into similar compounds has explored their binding affinity to central and peripheral-type benzodiazepine receptors, indicating their potential utility in designing new therapeutic agents targeting these receptors (Barlin et al., 1996).

Antimicrobial and Anticancer Activity

The synthesis and evaluation of novel heterocyclic compounds, incorporating similar structural frameworks, have shown significant antimicrobial and anticancer activities. These findings underscore the relevance of such compounds in developing new antimicrobial and anticancer agents, highlighting the broader applicability of this chemical class in addressing various health concerns (Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-12-11-26-18(20-12)21-16(24)3-2-10-23-17(25)9-8-15(22-23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGASBFUHMMJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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